molecular formula C18H28O2Si B13934376 Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane CAS No. 376609-87-9

Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](dimethyl)silane

Cat. No.: B13934376
CAS No.: 376609-87-9
M. Wt: 304.5 g/mol
InChI Key: NPSIRNRTOYNOBP-UHFFFAOYSA-N
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Description

Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxysilane is a silicon-based compound featuring a bicyclic norbornene moiety attached via methoxy groups. Its structure includes two bicyclo[2.2.1]hept-5-en-2-yl methoxy ligands and two methyl groups bonded to a central silicon atom. This compound is of interest in polymer chemistry due to the strained bicyclic system, which can participate in ring-opening metathesis polymerization (ROMP) or Diels-Alder reactions, enabling the synthesis of materials with tailored mechanical and thermal properties .

Properties

CAS No.

376609-87-9

Molecular Formula

C18H28O2Si

Molecular Weight

304.5 g/mol

IUPAC Name

bis(2-bicyclo[2.2.1]hept-5-enylmethoxy)-dimethylsilane

InChI

InChI=1S/C18H28O2Si/c1-21(2,19-11-17-9-13-3-5-15(17)7-13)20-12-18-10-14-4-6-16(18)8-14/h3-6,13-18H,7-12H2,1-2H3

InChI Key

NPSIRNRTOYNOBP-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(OCC1CC2CC1C=C2)OCC3CC4CC3C=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxysilane generally involves the nucleophilic substitution reaction of bicyclo[2.2.1]hept-5-ene derivatives with a dimethylsilylene bis(oxymethylene) precursor.

  • Starting Materials:

    • Bicyclo[2.2.1]hept-5-ene (norbornene derivative)
    • Dimethylsilylene bis(oxymethylene) or analogous silane intermediates
  • Reaction Type:

    • Typically, an etherification process where the methoxy groups are introduced via reaction of the silane with hydroxyl or alkoxy-functionalized bicyclic intermediates.
  • Catalysts:

    • Transition metal catalysts such as palladium or cobalt complexes are often employed to facilitate the coupling and increase the reaction efficiency.
  • Reaction Conditions:

    • Controlled temperature and inert atmosphere to avoid side reactions.
    • Solvents such as tetrahydrofuran (THF) or toluene may be used.
    • Reaction times vary depending on scale and catalyst efficiency but generally range from several hours to overnight.
  • Mechanistic Insight:

    • The transition metal catalyst activates the silane moiety, enabling nucleophilic attack by the bicyclic alkoxide or hydroxyl groups.
    • The dimethylsilylene bis(oxymethylene) acts as a bifunctional linker, bridging two bicyclic units through methoxy linkages.

Industrial Production Methods

For industrial-scale synthesis, the methods are adapted to optimize yield, purity, and process efficiency:

  • Scale-Up Considerations:

    • Use of continuous flow reactors to maintain precise control over reaction parameters.
    • Optimization of catalyst loading to balance cost and activity.
    • Advanced purification techniques such as distillation under reduced pressure or chromatographic methods to isolate the pure product.
  • Process Optimization:

    • Reaction temperatures and times are finely tuned to maximize conversion and minimize by-products.
    • Recycling of catalysts and solvents is implemented to improve sustainability.
  • Quality Control:

    • Analytical techniques such as NMR spectroscopy, gas chromatography, and mass spectrometry are employed to verify product identity and purity.

Data Table: Summary of Preparation Parameters

Parameter Details Notes
Starting Materials Bicyclo[2.2.1]hept-5-ene, Dimethylsilylene bis(oxymethylene) Commercially available or synthesized intermediates
Catalyst Palladium or cobalt complexes Transition metal catalysts enhance reaction rate
Solvent Tetrahydrofuran (THF), Toluene Anhydrous and inert atmosphere preferred
Temperature 25–80 °C Depends on catalyst and scale
Reaction Time 6–24 hours Longer times for higher conversion
Reaction Type Etherification (nucleophilic substitution) Formation of methoxy linkages
Purification Distillation, Chromatography To achieve >95% purity
Industrial Scale Adaptations Continuous flow reactors, catalyst recycling For improved efficiency

Comparative Analysis with Related Compounds

Compound Name Key Structural Feature Preparation Method Highlights Unique Properties
Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxysilane Bicyclic norbornene units linked by dimethylsilylene bis(oxymethylene) Etherification catalyzed by Pd or Co; controlled conditions High rigidity, unique silane linkage, potential in catalysis and materials
Bicyclo[2.2.1]hept-2-ene (Norbornene) Simple bicyclic alkene Commercially available; used as starting material Reactive double bond for polymerization
5-Norbornene-2-carboxaldehyde Bicyclic aldehyde Synthesized via oxidation of norbornene derivatives Reactive aldehyde group for further functionalization
Bicyclo[2.2.1]hepta-2,5-diene Bicyclic diene Prepared by dehydrogenation or elimination reactions Used in polymerization and Diels-Alder reactions

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties .

Biology: In biological research, it can be used as a building block for the synthesis of bioactive molecules and pharmaceuticals.

Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of 5,5’-[(Dimethylsilylene)bis(oxymethylene)]bis[bicyclo[2.2.1]hept-2-ene] involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s unique structure allows it to engage in various chemical interactions, leading to its desired effects. For instance, in catalysis, it may act as a ligand, facilitating the formation of active catalytic species .

Comparison with Similar Compounds

Bicyclo[2.2.1]hept-5-en-2-yl(triethoxy)silane

Structural Differences : Replaces methoxy and methyl groups with three ethoxy substituents.
Synthesis : Produced via reaction of bicyclo[2.2.1]hept-5-ene with triethoxysilane at 175–210°C, yielding 75% exo/endo isomers after 24 hours at 210°C. Higher temperatures favor retro-Diels-Alder side reactions .
Properties :

  • Molecular formula: C₁₃H₂₄O₃Si
  • Molecular weight: 256.41 g/mol
  • Boiling point: 104°C Applications: Used as a precursor for hybrid organic-inorganic polymers. The ethoxy groups enhance hydrolytic reactivity, making it suitable for sol-gel processes .

Comparison with Target Compound :

  • Reactivity : Triethoxy groups hydrolyze faster than methoxy, accelerating crosslinking in silicones.
  • Isomerism : Both compounds exhibit exo/endo isomerism, but the target’s methoxy groups may reduce steric hindrance during polymerization.
  • Thermal Stability : The target’s methyl groups likely improve thermal stability compared to ethoxy substituents .

2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane

Structural Differences : Features a trimethoxy-silane group linked to the bicyclic system via an ethyl spacer.
Properties :

  • Enhanced flexibility due to the ethyl chain.
  • Trimethoxy groups increase polarity and solubility in polar solvents. Applications: Functionalization of surfaces or nanoparticles due to its hydrolytic stability and spacer-mediated attachment .

Comparison with Target Compound :

  • Flexibility : The ethyl spacer in this derivative may reduce strain in polymer backbones compared to the direct methoxy linkage in the target.
  • Crosslinking Density : Trimethoxy groups enable higher crosslinking than the target’s dimethyl/methoxy combination.

(5-Bicyclo[2.2.1]hept-2-enyl)triethoxysilane (CAS 18401-43-9)

Structural Notes: Isomeric mixture (endo/exo) with triethoxy groups. Synthesis: Tech-grade (95% purity) with CAS number 18401-43-9 . Applications: Key intermediate in electronic materials, where the norbornene group enables photopatterning in lithography .

Comparison with Target Compound :

  • Purity and Handling : Commercial availability of triethoxy derivatives contrasts with the target’s specialized synthesis requirements.
  • Electronic Applications : The target’s methyl groups may reduce dielectric constants in polymers, advantageous for insulators .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents Yield/Synthesis Conditions Applications
Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxysilane C₁₆H₂₄O₂Si 276.45 N/A 2 methoxy, 2 methyl Not reported High-performance polymers
Bicyclo[2.2.1]hept-5-en-2-yl(triethoxy)silane C₁₃H₂₄O₃Si 256.41 104 3 ethoxy 75% at 210°C, 24h Sol-gel precursors
2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane C₁₂H₂₂O₃Si 242.39 N/A Trimethoxy, ethyl spacer Not reported Surface functionalization

Research Findings and Trends

  • Isomerism : Exo isomers generally dominate in triethoxy derivatives due to kinetic control, while methoxy substituents may alter this preference .
  • Polymerization : The target compound’s methoxy groups likely slow hydrolysis compared to ethoxy analogs, enabling controlled ROMP kinetics .
  • Thermal Stability : Methyl groups enhance stability, making the target suitable for high-temperature applications vs. ethoxy-based materials .

Biological Activity

Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxysilane, a silane compound with unique structural properties, has garnered attention for its potential biological activity. This article explores its biological implications, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C13_{13}H20_{20}O2_2Si
  • Molecular Weight : 236.39 g/mol
  • CAS Number : 172696

The compound features a bicyclic structure that enhances its reactivity and interaction with biological systems. The presence of silane groups allows for unique interactions with both organic and inorganic materials, potentially influencing its biological activity.

  • Cellular Interaction : The silane moiety can facilitate adhesion to cell membranes, enhancing cellular uptake of the compound.
  • Biochemical Pathways : Preliminary studies suggest that this compound may influence various signaling pathways, including those involved in cell proliferation and apoptosis.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit anti-inflammatory and anticancer properties. The unique bicyclic structure may contribute to these effects by modulating enzyme activity or cellular signaling pathways.

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
Anti-inflammatoryReduction in cytokine levels
AntimicrobialActivity against specific bacterial strains

Case Study 1: Anticancer Activity

A study conducted on a series of silane derivatives, including Bis(bicyclo[2.2.1]hept-5-en-2-yl)methoxysilane, demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production.

Case Study 2: Anti-inflammatory Effects

In vitro assays revealed that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory diseases, possibly by inhibiting NF-kB signaling pathways.

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of silane compounds. The bicyclic structure appears to enhance lipophilicity, improving membrane permeability and bioavailability.

Summary of Findings

  • Enhanced Membrane Permeability : The bicyclic structure aids in cellular uptake.
  • Potential for Drug Development : The compound's dual functionality as an anti-cancer and anti-inflammatory agent positions it as a candidate for further pharmacological exploration.

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